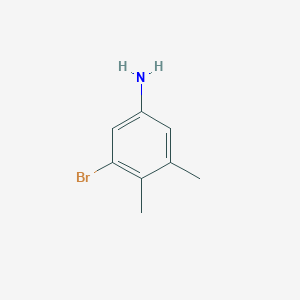

3-Bromo-4,5-dimethylaniline

Description

Structural Classification and Research Relevance within Halogenated Aromatic Amines

3-Bromo-4,5-dimethylaniline is an organic compound belonging to the class of halogenated aromatic amines. Its structure is characterized by an aniline (B41778) core, which is a benzene (B151609) ring substituted with an amino (-NH2) group. This core is further substituted with a bromine atom at the 3-position and two methyl (-CH3) groups at the 4- and 5-positions. This specific substitution pattern distinguishes it from its various structural isomers, such as 4-Bromo-3,5-dimethylaniline and 3-Bromo-2,4-dimethylaniline.

Halogenated aromatic amines are a fundamentally important class of compounds in synthetic organic chemistry. derpharmachemica.com They serve as versatile building blocks and key intermediates for the synthesis of a wide array of more complex molecules. derpharmachemica.com The presence of both a halogen atom and an amino group on the aromatic ring provides multiple reactive sites for further chemical transformations. The amine group can be modified, and the halogen atom, in this case, bromine, is an excellent leaving group for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. derpharmachemica.com These reactions are cornerstones of modern chemistry for forming carbon-carbon and carbon-heteroatom bonds.

The research relevance of this class of compounds stems from their application in the production of numerous biologically active molecules and industrially significant products, including pharmaceuticals, agrochemicals (pesticides, insecticides, herbicides), fire retardants, and dyes. derpharmachemica.com While the broader class of halogenated anilines is extensively studied, specific academic research focusing exclusively on the this compound isomer is less prevalent in publicly accessible literature compared to other isomers. However, its structural features make it a potentially valuable intermediate for accessing specific substitution patterns in the design of novel chemical entities. A documented synthesis pathway involves the reaction of 4-amino-2-bromo-3,6-dimethylphenol (B8744532) with potassium t-butoxide and 3,4-dichloronitrobenzene (B32671). prepchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 264194-28-7 | bldpharm.comchemfish.co.jpsigmaaldrich.comchemscene.com |

| Molecular Formula | C₈H₁₀BrN | chemscene.comsigmaaldrich.com |

| Molecular Weight | 200.08 g/mol | chemscene.comsigmaaldrich.com |

| Synonym | 3-bromo-4,5-dimethyl-aniline | chemscene.com |

| SMILES | NC1=CC(C)=C(C)C(Br)=C1 | chemscene.com |

| Purity | ≥98% | chemscene.com |

| Storage | 4°C, protect from light | chemscene.com |

Overview of Historical and Emerging Research Trajectories in Dimethylaniline Chemistry

The study of dimethylaniline and its derivatives has a rich history and continues to evolve with new scientific advancements. The parent compound, N,N-dimethylaniline, was first synthesized in 1850 by German chemist A. W. Hofmann through the reaction of aniline with iodomethane. wikipedia.org Historically, research focused on the fundamental reactions and applications of N,N-dimethylaniline, establishing it as a crucial precursor for manufacturing triarylmethane dyes like malachite green and crystal violet. wikipedia.orgscribd.com Throughout the 20th century, industrial chemistry research led to large-scale production methods, typically involving the alkylation of aniline with methanol (B129727) over an acid catalyst, and expanded its applications to include roles as a polymerization promoter, a solvent, and an acid scavenger in the synthesis of pharmaceuticals like penicillins and cephalosporins. wikipedia.orgscribd.comiarc.fr

Emerging research trajectories in dimethylaniline chemistry have shifted towards more sophisticated and selective synthetic methodologies. A significant area of modern research is the direct C–H functionalization of the aromatic ring. researchgate.netbeilstein-journals.org This approach aims to form new bonds by activating a carbon-hydrogen bond directly, which is more atom-economical than traditional methods that require pre-functionalized starting materials. For instance, recent studies have explored the para-selective C–H amination of N,N-dimethylaniline, showcasing advanced strategies for creating complex molecules. researchgate.net

Furthermore, the field has seen a renewed interest in developing novel catalytic systems, including the use of transition metals and electrocatalysis, to facilitate the synthesis of aniline derivatives. researchgate.netnih.gov Electrochemical oxidation of N,N-dimethylaniline derivatives, for example, has been studied for its potential to form new carbon-carbon bonds. researchgate.net These modern research avenues focus on improving reaction efficiency, selectivity, and sustainability, moving away from harsh reagents and multi-step syntheses. researchgate.net These advanced strategies are broadly applicable to the wider class of dimethylanilines, including functionalized compounds like this compound, opening potential pathways for their use in creating highly tailored and complex molecular architectures for materials science and medicinal chemistry.

Table 2: Key Research Developments in Dimethylaniline Chemistry

| Time Period | Key Development | Significance | Reference(s) |

|---|---|---|---|

| Mid-19th Century | First synthesis of N,N-dimethylaniline. | Laid the foundation for the chemistry of tertiary aromatic amines. | wikipedia.org |

| Late 19th/Early 20th Century | Use as a precursor for synthetic dyes (e.g., crystal violet). | Established a major industrial application for dimethylanilines. | wikipedia.orgscribd.com |

| Mid-20th Century | Development of industrial-scale production methods. | Enabled widespread use as a chemical intermediate and stabilizer. | wikipedia.orgscribd.com |

| Late 20th Century | Application as a polymerization promoter and in pharmaceutical synthesis. | Broadened the scope of applications beyond the dye industry. | scribd.comiarc.fr |

| 21st Century | Focus on selective C-H functionalization and advanced catalysis. | Represents a shift towards more efficient and sustainable synthesis of complex aniline derivatives. | researchgate.netresearchgate.net |

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-4,5-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-5-3-7(10)4-8(9)6(5)2/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBYBGRURGCYRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Pathways to 3 Bromo 4,5 Dimethylaniline and Its Derivatives

Regioselective Bromination Approaches to Dimethylanilines

The introduction of a bromine atom at a specific position on the dimethylaniline ring is a key challenge in the synthesis of 3-Bromo-4,5-dimethylaniline. The directing effects of the amino and methyl groups can lead to a mixture of isomers. Therefore, various regioselective bromination methods have been developed to control the position of bromination.

Electrophilic Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for the electrophilic bromination of aromatic compounds, including anilines. masterorganicchemistry.com It is a solid, making it easier and safer to handle than liquid bromine. masterorganicchemistry.com The reaction typically proceeds by providing a low concentration of molecular bromine in situ, which then acts as the electrophile. masterorganicchemistry.com

For the synthesis of bromo-dimethylanilines, NBS is often used in a suitable solvent like acetonitrile (B52724) or dichloromethane (B109758). The reaction conditions, such as temperature and reaction time, can be controlled to achieve the desired regioselectivity. For instance, the bromination of 3,5-dimethylaniline (B87155) with NBS in acetonitrile at room temperature has been reported to yield 4-bromo-3,5-dimethylaniline. chemicalbook.com In some cases, the use of a catalyst or an additive can enhance the regioselectivity. The use of silica (B1680970) gel in conjunction with NBS has been shown to promote selective monobromination of anilines, often favoring the para-isomer. jcsp.org.pk The polarization of NBS on the silica gel surface is thought to generate a "soft" brominating species, leading to high regioselectivity. jcsp.org.pk

A study on the bromination of 2,4-dimethylaniline (B123086) using NBS in acetonitrile with ammonium (B1175870) acetate (B1210297) as an additive resulted in an 83% yield of 3-bromo-2,4-dimethylaniline. This highlights the potential for NBS to be a highly effective reagent for the regioselective bromination of dimethylaniline isomers to produce precursors for this compound.

Utilization of Molecular Bromine in Controlled Reactions

Molecular bromine (Br₂) remains a fundamental reagent for the bromination of aromatic compounds. However, its high reactivity can lead to over-bromination and the formation of multiple isomers. ccspublishing.org.cn To achieve regioselectivity, the reaction conditions must be carefully controlled.

One common approach is to perform the bromination in a solvent such as acetic acid. prepchem.com For example, the preparation of 4-bromo-N,N-dimethylaniline can be achieved by dissolving N,N-dimethylaniline in glacial acetic acid and gradually adding a solution of bromine in the same solvent. prepchem.com The temperature is often kept low (e.g., 0-5°C) to minimize side reactions like dibromination.

The use of a catalyst can also influence the regioselectivity. While Lewis acids are common catalysts for bromination, their use with anilines can be complicated due to the basicity of the amino group. An alternative is to use a hydrohalide salt of the aniline (B41778), which deactivates the ring and can direct the bromine to a specific position.

A comparative analysis of different bromination methods for 3,5-dimethylaniline showed that using bromine with trifluoroacetic anhydride (B1165640) in dichloromethane at 0°C could achieve a high yield (96%) of the monobrominated product. This indicates that with the appropriate activating or directing groups and controlled conditions, molecular bromine can be a highly effective reagent for regioselective bromination.

Oxidative Bromination Strategies with Metal Salts and Catalysts

Oxidative bromination offers an alternative to using molecular bromine directly. These methods typically involve the in-situ generation of an electrophilic bromine species from a bromide salt, such as potassium bromide (KBr) or sodium bromide (NaBr), using an oxidant. ccspublishing.org.cn This approach can be milder and more selective than using Br₂.

Various oxidants have been employed, including hydrogen peroxide, sodium persulfate, and metal-based oxidants. researchgate.netthieme-connect.com A practical procedure for the regioselective bromination of anilines has been developed using a copper-catalyzed oxidative bromination. thieme-connect.com This method treats the free aniline with NaBr and sodium persulfate (Na₂S₂O₈) in the presence of a catalytic amount of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O). thieme-connect.com

Another approach utilizes zinc-aluminum layered double hydroxides intercalated with bromate (B103136) (ZnAl-BrO₃⁻-LDHs) as an oxidative brominating reagent in the presence of KBr. ccspublishing.org.cnsioc-journal.cn This system allows for the slow release of the oxidant in an acetic acid solution, leading to the smooth and selective bromination of anilines at ambient temperature. ccspublishing.org.cn The selectivity can be influenced by the substrate structure and reaction conditions. ccspublishing.org.cnsioc-journal.cn Metal-free oxidative bromination has also been explored using reagents like potassium bromide in the presence of poly(4-vinylpyridine)-supported bromate. psu.edu

Multi-Step Synthesis from Precursor Anilines and Aromatic Compounds

The synthesis of this compound can also be achieved through a multi-step pathway starting from more readily available precursors. This approach allows for the strategic introduction of the required functional groups in a controlled manner to achieve the desired substitution pattern. libretexts.orgpressbooks.pub

A plausible retrosynthetic analysis for this compound would involve the bromination of 3,4-dimethylaniline (B50824) as a key final step. The synthesis of 3,4-dimethylaniline itself can start from simpler aromatic compounds. For instance, one could start with the nitration of a suitable xylene isomer, followed by reduction of the nitro group to an amine. gla.ac.uk

The order of reactions is critical. For example, when synthesizing a substituted aniline, it is often advantageous to introduce the bromine atom at a later stage. libretexts.orglibretexts.org This is because the amino group is a strong activating group and can lead to undesired side reactions or over-bromination. Protecting the amino group, for instance by acetylation, can be a useful strategy to control its reactivity and directing effects during bromination. gla.ac.uk After bromination, the protecting group can be removed to yield the desired bromoaniline.

An example of a multi-step synthesis leading to a related bromo-dimethylaniline derivative involves the reaction of 4-amino-2-bromo-3,6-dimethylphenol (B8744532) with 3,4-dichloronitrobenzene (B32671) in the presence of potassium t-butoxide. prepchem.com This demonstrates how complex bromo-dimethylaniline structures can be assembled from functionalized precursors.

Optimization of Reaction Conditions for Enhanced Yield and Positional Selectivity

Achieving high yield and regioselectivity in the synthesis of this compound is highly dependent on the optimization of reaction conditions. Key parameters that can be manipulated include the choice of brominating agent, solvent, temperature, reaction time, and the use of catalysts or additives.

Interactive Table: Optimization of Bromination of Dimethylanilines

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome | Reference |

|---|---|---|---|---|---|

| Reagent | NBS | Br₂/TFAA | KBr/Oxidant | NBS is often more selective for monobromination. | chemicalbook.com |

| Solvent | Acetonitrile | Dichloromethane | Acetic Acid | Solvent polarity can influence reaction rate and selectivity. | chemicalbook.comprepchem.com |

| Temperature | 0-5 °C | Room Temperature | Reflux | Lower temperatures generally favor higher selectivity and reduce side reactions. | chemicalbook.com |

| Catalyst | None | Silica Gel | CuSO₄ | Catalysts can enhance reaction rates and improve regioselectivity. | jcsp.org.pkthieme-connect.com |

Research has shown that for the bromination of anilines, subtle changes in the reaction setup can have a significant impact on the outcome. For instance, in the bromination of 3,5-dimethylaniline, using NBS in acetonitrile at room temperature for 16 hours resulted in a 68.2% yield of the 4-bromo product. chemicalbook.com In another case, the bromination of 2,4-dimethylaniline with liquid bromine was optimized by maintaining the temperature between 0-5°C to minimize dibromination.

The choice of solvent is also crucial. While acetonitrile is commonly used for NBS brominations, dichloromethane and acetic acid are often employed for reactions with molecular bromine. chemicalbook.comprepchem.com The use of ionic liquids as reaction media has also been explored to improve reaction efficiency and selectivity. thieme-connect.com Furthermore, the stoichiometry of the reagents must be carefully controlled. Using a 1:1 molar ratio of the brominating agent to the substrate is typical for achieving monobromination.

Green Chemistry Principles and Sustainable Synthetic Route Design

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable chemical processes. imist.mauniv-ouargla.dz This is particularly relevant in the synthesis of fine chemicals and pharmaceutical intermediates. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. imist.ma

For the synthesis of this compound, several green chemistry approaches can be considered. This includes the use of safer brominating agents, such as NBS, as an alternative to the hazardous and corrosive liquid bromine. masterorganicchemistry.com The development of catalytic methods, especially those using abundant and non-toxic metals like copper or iron, is also a key aspect of green synthesis. thieme-connect.comuniv-ouargla.dz

Solvent selection is another important consideration. Many traditional organic solvents are volatile, flammable, and toxic. The use of water as a solvent is highly desirable from a green chemistry perspective. google.com While the solubility of many organic compounds in water is limited, the use of phase-transfer catalysts or co-solvents can overcome this issue. For example, an environmentally friendly aqueous phase reaction system has been developed for the synthesis of phenazine (B1670421) compounds from o-halogenated anilines using a water-soluble copper complex as a catalyst. google.com

Furthermore, solvent-free reaction conditions, where the reactants are ground together, often with a solid catalyst, can significantly reduce waste and simplify product isolation. ajrconline.org The use of renewable energy sources, such as sunlight, to drive chemical reactions is another emerging area of green chemistry. rsc.org A sunlight-driven N-acetylation of anilines using magnesium sulfate as a Lewis acid catalyst has been reported, demonstrating a sustainable pathway for a common synthetic transformation. rsc.org

Investigations into the Chemical Reactivity and Transformation of 3 Bromo 4,5 Dimethylaniline

Electrophilic Aromatic Substitution Reactions at Unsubstituted Aromatic Positions

The amino group is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. However, in 3-Bromo-4,5-dimethylaniline, the positions ortho and para to the amino group are already substituted. The remaining unsubstituted positions are ortho to the bromine atom and meta to the amino group. The directing effects of the substituents are therefore crucial in determining the outcome of EAS reactions.

While the amino group strongly activates the ring, the bromine atom is a deactivating group. The methyl groups are weakly activating. The combined electronic effects of these groups, along with steric hindrance, influence the regioselectivity of further substitutions. For instance, in related substituted anilines, the acidity of the reaction medium is known to influence the orientation of substitution products. cdnsciencepub.com In strongly acidic conditions, the amino group is protonated to form an ammonium (B1175870) salt, which is a deactivating and meta-directing group. This can alter the position of electrophilic attack.

Research on the bromination of N,N-dialkylaniline N-oxides has shown that the reactivity of the aromatic ring can be manipulated by temporarily increasing the oxidation level of the amino group, allowing for selective halogenation at positions that might otherwise be disfavored. scispace.com

Nucleophilic Aromatic Substitution Involving the Bromine Moiety

The bromine atom on the aromatic ring of this compound is a key site for nucleophilic aromatic substitution (NAS) reactions. These reactions typically proceed through an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups on the ring can facilitate this type of reaction. libretexts.org

Halogen-lithium exchange is a powerful tool for the functionalization of aryl halides. This reaction typically involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to replace the bromine atom with a lithium atom. tcnj.edu The resulting aryllithium intermediate is a potent nucleophile and can be reacted with various electrophiles to introduce new functional groups.

The regioselectivity of this exchange is influenced by factors such as the presence of directing groups and steric effects. uni-regensburg.deresearchgate.net In N,N-dimethylanilines, the dimethylamino group can direct the lithiation to the ortho position through coordination with the lithium reagent. uni-regensburg.deresearchgate.net However, the substitution pattern in this compound and the presence of other substituents can influence the outcome. Studies on related ortho-bromo-N,N-dimethylanilines have shown that steric hindrance from adjacent groups can slow down the exchange reaction. uni-regensburg.deresearchgate.net The conjugation of the amino group's lone pair with the aromatic system can also affect the selectivity of the halogen-lithium exchange. researchgate.net

Transition metal-catalyzed cross-coupling reactions are fundamental methods for forming new carbon-carbon and carbon-heteroatom bonds, with aryl halides like this compound serving as key substrates. eie.gr

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples aryl halides with organoboron compounds to form C-C bonds. nih.gov It is widely used due to its mild reaction conditions and tolerance of various functional groups. nih.gov this compound can participate in Suzuki-Miyaura coupling to introduce new aryl or alkyl groups at the position of the bromine atom. The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity, especially with challenging substrates like unprotected anilines. nih.gov For example, CataXCium A Pd G3 has been identified as an effective catalyst for the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms C-N bonds by coupling aryl halides with amines. libretexts.org It is a versatile method for synthesizing substituted anilines and other nitrogen-containing compounds. acs.org this compound can be coupled with a variety of primary and secondary amines using this methodology. The selection of the appropriate palladium precatalyst, ligand, and base is critical for the success of the reaction. libretexts.orgrsc.org For instance, ligands like tBuXphos have been shown to be effective for the amination of aryl bromides. diva-portal.org

| Coupling Reaction | Catalyst/Ligand System | Coupling Partner | Product Type |

| Suzuki-Miyaura | Pd(PPh₃)₄/K₃PO₄ nih.gov | Arylboronic acids | Biaryls nih.gov |

| Buchwald-Hartwig | Pd(I) Dimer Precatalysts/Biaryl Phosphine (B1218219) Ligands rsc.org | Amines | Di- or Tri-arylamines |

Functional Group Interconversions on the Amino Group

The amino group of this compound can undergo various transformations to create new functionalities. These reactions are essential for synthesizing a diverse range of derivatives. vanderbilt.edu

One common reaction is the formation of amides through acylation with acid chlorides or anhydrides. For example, the reaction with formic acid or formic anhydride (B1165640) can yield the corresponding formamide (B127407) derivative. Another important transformation is diazotization, where the primary amino group reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be subsequently converted into a wide array of functional groups, including hydroxyl, cyano, and other halogens.

The amino group can also be alkylated. For instance, N,N-dimethylaniline derivatives can be synthesized from the corresponding primary aniline (B41778). lkouniv.ac.in

Derivatization Strategies for Targeted Chemical Applications

The derivatization of this compound is a key strategy for synthesizing molecules with specific applications, such as in the preparation of precursors for biologically important molecules like riboflavin (B1680620) (vitamin B2). google.comnih.gov

In the synthesis of riboflavin analogues, substituted anilines like 3,4-dimethylaniline (B50824) are crucial starting materials. google.comgoogle.com They are condensed with ribose or its derivatives to form ribitylamine intermediates, which are then cyclized to form the isoalloxazine ring system of riboflavin. google.comnih.gov The bromo and methyl substituents on the aniline ring can be used to create specific analogues of riboflavin for studying its biological function or for developing new therapeutic agents. uni-freiburg.decardiff.ac.uk For example, 3,4-dimethylaniline is condensed with d-arabinose in a key step of one riboflavin synthesis pathway. google.com

The reactivity of the bromine atom allows for the introduction of various substituents through cross-coupling reactions, while the amino group can be modified to tune the electronic properties and biological activity of the final molecule. sci-hub.se

| Precursor | Reaction | Intermediate | Application |

| 3,4-dimethylaniline | Condensation with d-ribose, reduction | 3,4-dimethyl-6-aminophenyl-d-ribamine | Riboflavin Synthesis google.com |

| 3,4-dimethylaniline | Amadori rearrangement with d-arabinose | 3,4-dimethylphenyl-d-isoarabinosamine | Riboflavin Synthesis google.com |

Comparative Reactivity Studies with Isomeric Brominated Dimethylanilines

The reactivity of this compound can be better understood by comparing it with its isomers, such as 2-bromo-, 4-bromo-, and other substituted dimethylanilines. The position of the bromine atom and the methyl groups relative to the amino group significantly influences the electronic and steric properties of the molecule, leading to differences in reactivity.

For example, in electrophilic substitution reactions, the directing effects of the substituents will lead to different products for each isomer. In 4-Bromo-3,5-dimethylaniline, the position para to the amino group is blocked by the bromine atom, and electrophilic attack is likely to occur at the ortho positions. chemicalbook.com In contrast, for 3-Bromo-2,4-dimethylaniline, the positions ortho and para to the strongly activating amino group are sterically hindered, which can affect the regioselectivity of incoming electrophiles.

In nucleophilic substitution reactions, the electronic environment around the carbon-bromine bond is different for each isomer. For instance, the electron-donating methyl groups in this compound are located meta and para to the bromine, which can influence the stability of the Meisenheimer intermediate in NAS reactions. The steric hindrance around the bromine atom also varies among isomers, which can affect the rate of both nucleophilic substitution and cross-coupling reactions. Studies on the halogen-lithium exchange of ortho-bromo-N,N-dimethylanilines have highlighted the significant impact of steric "buttressing" effects from adjacent substituents on the reaction rate. uni-regensburg.deresearchgate.net

| Compound | Key Reactive Sites | Expected Reactivity Trends |

| This compound | Unsubstituted aromatic positions, C-Br bond, amino group | Balanced reactivity influenced by activating amino and methyl groups and deactivating bromine. |

| 4-Bromo-3,5-dimethylaniline | Ortho positions to the amino group, C-Br bond | Activated towards electrophilic attack at the ortho positions. chemicalbook.com |

| 2-Bromo-4,5-dimethylaniline | Unsubstituted aromatic positions, C-Br bond, amino group | Steric hindrance at the ortho position to the amino group may direct substitution elsewhere. |

| 3-Bromo-2,4-dimethylaniline | Unsubstituted aromatic positions, C-Br bond, amino group | Steric crowding around the amino and bromo groups likely influences reactivity significantly. |

Advanced Structural Analysis and Spectroscopic Characterization of 3 Bromo 4,5 Dimethylaniline

X-ray Diffraction Studies for Solid-State Conformation and Crystal Packing

While a specific single-crystal X-ray diffraction study for 3-Bromo-4,5-dimethylaniline is not publicly documented, its solid-state characteristics can be predicted based on studies of similar substituted anilines. researchgate.net Such studies provide critical insights into the three-dimensional arrangement of molecules in the crystal lattice, including bond lengths, bond angles, and intermolecular forces that govern the crystal packing.

The crystal structure of this compound would be stabilized by a network of intermolecular interactions. libretexts.orgtheochem.nl The primary interactions expected are:

Hydrogen Bonding : The amine group (-NH₂) is a classic hydrogen bond donor. It is expected to form intermolecular N-H···N hydrogen bonds, linking molecules into chains or more complex networks. iucr.org Weaker N-H···Br hydrogen bonds may also be present, where the bromine atom acts as a weak hydrogen bond acceptor.

Halogen Bonding : The bromine atom, possessing an electrophilic region known as a σ-hole, can act as a halogen bond donor. theochem.nl It may form C-Br···N or C-Br···Br interactions with neighboring molecules, contributing to the stability of the crystal lattice. These interactions are highly directional and play a significant role in crystal engineering. rsc.org

The substituents on the benzene (B151609) ring significantly influence the molecule's geometry. In aniline (B41778), the amino group is slightly pyramidal, reflecting a compromise between sp² hybridization (which would maximize lone pair delocalization into the ring) and sp³ hybridization. researchgate.net

Amino Group Pyramidalization : The two methyl groups are electron-donating and tend to increase the electron density on the ring and the nitrogen atom, which generally favors a more pyramidal geometry for the amino group. researchgate.netafit.edu

C-N Bond Length : The bromine atom is electron-withdrawing via induction, which would tend to pull electron density from the ring and promote delocalization of the nitrogen lone pair, favoring a more planar geometry and a shorter C-N bond compared to unsubstituted aniline. afit.edu The final geometry is a balance of these competing electronic effects. The C-N bond length in substituted anilines is highly sensitive to such effects. researchgate.net

Ring Distortion : The presence of three different substituents (amino, bromo, and two methyl groups) will likely cause minor distortions in the benzene ring from a perfect hexagonal geometry, with bond lengths and angles deviating slightly to accommodate the electronic and steric demands of the groups.

Table 2: Predicted Solid-State Structural Features for this compound

| Structural Feature | Predicted Characteristic | Governing Factors |

|---|---|---|

| Molecular Geometry | Slightly non-planar amino group | Balance of electronic effects from -NH₂, -Br, and -CH₃ groups researchgate.netafit.edu |

| Primary Intermolecular Interaction | N-H···N Hydrogen Bonding | Presence of amine donor and acceptor sites iucr.org |

| Secondary Intermolecular Interaction | Halogen Bonding (e.g., C-Br···N) | Electrophilic σ-hole on bromine atom theochem.nlrsc.org |

| Other Interactions | π-π stacking, Van der Waals forces | Aromatic rings and overall molecular surface area libretexts.orgrsc.org |

Mass Spectrometry Techniques for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization.

For this compound (C₈H₁₀BrN), the calculated monoisotopic mass is 198.9997 Da, and the molecular weight is 200.08 g/mol . nih.gov A key feature in the mass spectrum is the molecular ion peak ([M]⁺•), which will appear as a pair of peaks of nearly equal intensity (a doublet) at m/z 199 and 201. This characteristic isotopic pattern is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.

The fragmentation of the molecular ion is driven by the formation of stable carbocations and radicals. Common fragmentation pathways for halogenated anilines include: libretexts.org

Loss of a Methyl Radical : Alpha-cleavage of a C-C bond can lead to the loss of a methyl group (•CH₃), resulting in a fragment ion at [M-15]⁺.

Loss of a Bromine Atom : Cleavage of the C-Br bond results in the loss of a bromine radical (•Br), yielding a fragment at [M-79/81]⁺, which would appear at m/z 120.

Loss of HCN/HNC : A common fragmentation pathway for anilines involves the rearrangement and subsequent loss of hydrogen cyanide (HCN) or its isomer from the ring structure.

Analysis of these fragments provides conclusive evidence for the presence and connectivity of the different functional groups within the molecule.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description |

|---|---|---|

| 199/201 | [C₈H₁₀BrN]⁺• | Molecular Ion (M⁺•), showing ⁷⁹Br/⁸¹Br isotopic pattern |

| 184/186 | [M - CH₃]⁺ | Loss of a methyl radical |

| 120 | [M - Br]⁺ | Loss of a bromine radical |

| 93 | [C₆H₇N]⁺• | Fragment corresponding to dimethylaniline radical cation after loss of Br |

Computational Chemistry and Theoretical Investigations of 3 Bromo 4,5 Dimethylaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For substituted anilines, DFT calculations provide crucial insights into their molecular properties. These calculations typically involve optimizing the molecule's geometry to find its lowest energy conformation and then computing various electronic descriptors.

The electronic properties of N,N-dimethylaniline derivatives are systematically influenced by the nature of their substituents. Electron-donating groups, such as the methyl groups in 3-Bromo-4,5-dimethylaniline, increase the electron density on the aromatic ring and the nitrogen atom. Conversely, electron-withdrawing substituents, like the bromine atom, tend to decrease electron density through their inductive effect.

Key properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be centered primarily on the aniline (B41778) nitrogen and the electron-rich aromatic ring, while the LUMO would be distributed across the molecule, influenced by the electron-withdrawing bromine atom.

While specific DFT studies for this compound are not extensively documented, data for related compounds and general computational parameters can be referenced. chemscene.comnih.gov

Table 1: Predicted and Computationally Derived Properties for this compound

| Property | Value/Prediction | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀BrN | chemscene.com |

| Molecular Weight | 200.08 g/mol | chemscene.com |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | chemscene.com |

| XLogP3 | 3.4 | nih.gov |

| Hydrogen Bond Donor Count | 1 | chemscene.com |

| Hydrogen Bond Acceptor Count | 1 | chemscene.com |

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) is a valuable computational tool that maps the charge distribution of a molecule, allowing for the prediction of its reactive sites. mdpi.com The MEP visualizes regions of positive and negative electrostatic potential on the molecule's surface, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. nih.govacs.org

For this compound, the MEP map is expected to show distinct features:

Negative Potential: The region around the nitrogen atom of the amino group will exhibit a strong negative potential (red/yellow) due to the lone pair of electrons. This site is the primary center for protonation and nucleophilic interactions. nih.gov

Positive Potential: Halogen atoms can exhibit a region of positive electrostatic potential along the C-X bond axis, known as a "sigma-hole". nih.gov This makes the bromine atom in this compound a potential halogen bond donor, allowing it to interact favorably with nucleophilic residues. nih.govrsc.org

Aromatic Ring: The π-system of the benzene (B151609) ring generally shows negative potential above and below the plane. However, the distribution is modulated by the substituents. The electron-donating methyl groups enhance the negative potential, while the electron-withdrawing bromine atom diminishes it locally.

In silico analyses of other halogenated anilines have confirmed that halogen substitution introduces a positive electrostatic potential that can promote interactions with nucleophilic residues in biological targets. nih.gov This analysis is crucial for predicting how the molecule might interact in a complex chemical or biological environment. nih.govacs.org

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling, particularly using DFT, is instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. acs.org This approach allows for the calculation of activation energies, which are critical for understanding reaction kinetics. rsc.org

For anilines, several reaction types have been studied computationally:

Electrophilic Aromatic Substitution: The amino group is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack, particularly at the ortho and para positions. allen.invedantu.com Direct bromination of aniline often leads to the formation of 2,4,6-tribromoaniline. vedantu.comwikipedia.org Computational modeling can help understand the regioselectivity and the high reactivity by calculating the energies of the intermediate sigma complexes and the transition states leading to them.

Oxidation and Dealkylation: The mechanisms of N-dealkylation of N,N-dimethylanilines by enzymatic systems like cytochrome P450 have been studied in detail using DFT. acs.org These studies model the reaction pathways, such as hydrogen atom transfer (HAT) from a methyl group to the oxidant, and calculate the corresponding energy barriers and kinetic isotope effects. acs.org

C-H Activation: Yttrium-catalyzed ortho-selective C-H addition of N,N-dimethyl anilines to alkenes has been investigated with DFT, which suggested that the reaction proceeds via a σ-bond metathesis pathway. The calculations identified the intramolecular C-H activation as the rate-determining step. rsc.org

Modeling the transition states (TS) is a key aspect of these studies. The geometry and energy of the TS provide a snapshot of the highest point on the reaction coordinate, and its structure reveals the nature of bond-breaking and bond-forming processes. rsc.orgacs.org

Analysis of Substituent Effects on Aromaticity, Basicity, and Stereoelectronic Properties

The substituents on the aniline ring—a bromine atom and two methyl groups—profoundly influence its chemical properties through a combination of inductive, resonance, and steric effects.

Aromaticity: The substituents modulate the electron density of the aromatic π-system. The electron-donating methyl groups and the amino group (via resonance) increase the ring's electron density, while the electronegative bromine atom withdraws electron density via the inductive effect.

Basicity: The basicity of anilines is determined by the availability of the nitrogen atom's lone pair of electrons for protonation. wikipedia.org

Aniline itself is a weak base compared to aliphatic amines because the nitrogen lone pair is delocalized into the benzene ring through resonance. wikipedia.orgkkwagh.edu.in

Methyl Groups (-CH₃): As electron-donating groups, they increase the electron density on the nitrogen, making the amine more basic than unsubstituted aniline. lkouniv.ac.in

Bromo Group (-Br): As an electron-withdrawing group, bromine decreases the electron density on the nitrogen via its inductive effect, making the amine less basic. lkouniv.ac.in The net basicity of this compound results from the interplay of these opposing effects. The two activating methyl groups are expected to increase basicity, while the deactivating bromo group will decrease it. Studies on various substituted anilines have quantified these effects, showing that electron-donating groups generally enhance basicity while electron-withdrawing groups diminish it. kkwagh.edu.inresearchgate.net

Stereoelectronic Properties (e.g., "Buttressing Effect"): Steric interactions between adjacent substituents can significantly alter a molecule's conformation and reactivity. The "buttressing effect" describes an indirect steric interaction where a substituent influences the interaction between two other adjacent groups. nih.gov In a study of ortho-bromo-N,N-dimethylanilines, it was shown that a bulky "buttressing" substituent ortho to the dimethylamino group can force its conformation to change, sterically hindering the adjacent bromine and slowing down reactions like halogen-lithium exchange. nih.govuni-regensburg.deresearchgate.net In this compound, the methyl group at position 4 is adjacent to the amino group, and the methyl group at position 5 is adjacent to the bromine at position 3. These steric pressures can influence the planarity of the amino group with the ring, thereby affecting the extent of lone pair delocalization and, consequently, the molecule's basicity and reactivity. kkwagh.edu.in

Thermochemical Studies of Bromination Processes

Thermochemical studies, both experimental and computational, provide data on the enthalpy (ΔH) and Gibbs free energy (ΔG) changes associated with chemical reactions, indicating their thermodynamic feasibility.

The bromination of activated aromatic compounds like anilines is known to be a highly favorable and often exothermic process. royalholloway.ac.uk A solution calorimetric method was developed to measure the enthalpies of bromination for aniline and various bromoanilines to yield 2,4,6-tribromoaniline, confirming the exothermic nature of these reactions. royalholloway.ac.uk

Advanced Applications of 3 Bromo 4,5 Dimethylaniline in Organic Synthesis and Chemical Sciences

Role as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of the bromo, amino, and dimethyl functionalities makes 3-Bromo-4,5-dimethylaniline a highly effective building block for constructing intricate organic molecules. The amino group can be readily transformed into a variety of other functional groups, while the bromine atom serves as a handle for cross-coupling reactions, allowing for the introduction of molecular complexity.

A significant application of this compound is in the synthesis of complex pharmaceutical agents. For instance, it has been identified as a key intermediate in the preparation of novel kinase inhibitors. Specifically, it is utilized in the synthesis of compounds designed to inhibit Hematopoietic Progenitor Kinase 1 (HPK1), a crucial regulator of immune cell responses. The development of potent and selective HPK1 inhibitors is a major focus in the field of immuno-oncology. In this context, this compound serves as a foundational scaffold upon which the final complex inhibitor molecule is assembled. google.com

| Complex Molecule Derived from this compound |

| Compound Class: HPK1 Kinase Inhibitors |

| Therapeutic Area: Immuno-oncology |

| Synthetic Role of Precursor: Serves as a foundational building block for the inhibitor's core structure. google.com |

Precursor for the Development of Novel Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the development of new synthetic routes to access novel heterocyclic scaffolds is of paramount importance. This compound has proven to be a valuable precursor for creating advanced heterocyclic systems that are otherwise difficult to synthesize.

In the development of HPK1 inhibitors, this compound is a key reactant in the multi-step synthesis of 3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine derivatives. google.com These molecules feature a complex heterocyclic system where pyrazole (B372694) and pyrazine (B50134) rings are linked via an ether bond. The synthesis leverages the functionalities of the aniline (B41778) precursor to construct this specific arrangement, which is critical for the molecule's biological activity as a kinase inhibitor. The use of this compound demonstrates its utility in generating highly substituted, multi-ring heterocyclic structures with significant potential for pharmaceutical applications. google.com

| Novel Heterocyclic System | Precursor Compound | Significance |

| 3-[(1H-Pyrazol-4-yl)oxy]pyrazin-2-amine derivatives google.com | This compound | Forms the structural basis for a new class of HPK1 kinase inhibitors with applications in immunotherapy. google.com |

Intermediates in the Synthesis of Specialty Organic Materials (e.g., Dyes, Ligands for Metal Complexes)

Substituted anilines are a well-established class of intermediates in the chemical industry, particularly for producing specialty organic materials such as dyes and pigments. The amino group is readily diazotized and coupled to form vibrant azo dyes. Similarly, the aniline scaffold can be modified to create ligands capable of coordinating with metal ions, forming complexes with diverse applications in catalysis and materials science.

While isomers of this compound, such as 4-Bromo-3,5-dimethylaniline, are known to be used in these applications, specific, documented examples of this compound itself being utilized as an intermediate for the synthesis of commercial dyes or as a ligand for metal complexes are not widely reported in publicly available scientific literature and patent databases. Its primary documented role in advanced synthesis appears to be concentrated in the area of complex pharmaceutical intermediates.

Analytical Methodologies for the Characterization and Quantification of 3 Bromo 4,5 Dimethylaniline and Its Derivatives

Chromatographic Separation Techniques (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC))

The analysis of 3-Bromo-4,5-dimethylaniline and its derivatives relies heavily on chromatographic techniques to separate these compounds from complex mixtures for accurate quantification. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely employed, with the choice depending on the analyte's properties and the sample matrix.

Gas Chromatography (GC)

GC is a powerful technique for separating volatile and thermally stable compounds. For aromatic amines like this compound, which can be prone to peak tailing due to their polarity, derivatization is often required to improve chromatographic performance by increasing volatility and reducing interactions with the stationary phase. researchgate.net

Separation is typically achieved using capillary columns with various stationary phases. A common choice is a non-polar or medium-polarity column, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent). ut.ac.ir For separating isomers of halogenated anilines, more specialized columns like a DB-1701 have been used. researchgate.net The oven temperature program is optimized to ensure adequate separation of the target analyte from other components. Detection can be performed using a Flame Ionization Detector (FID), which offers good general sensitivity, or an Electron Capture Detector (ECD), which provides high sensitivity for halogenated compounds like this compound, especially after derivatization with electron-capturing groups. tandfonline.com

Interactive Table 1: Typical Gas Chromatography (GC) Parameters for Aniline (B41778) Derivatives

| Parameter | Setting | Rationale/Context |

|---|---|---|

| Column | DB-5 (30m x 0.32mm, 0.25µm film) ut.ac.ir | A versatile, medium-polarity column suitable for a wide range of aromatic amines. |

| DB-1701 (30m) researchgate.net | Effective for separating isomers of halogenated anilines. | |

| Oven Program | Initial: 90°C (hold 3 min) | An initial hold allows for the proper introduction of the sample. |

| Ramp: 10°C/min to 200°C (hold 7 min) ut.ac.ir | A controlled temperature ramp separates compounds based on their boiling points. | |

| Injector Temp. | 250°C - 280°C rsc.orgmdpi.com | Ensures rapid volatilization of the sample without thermal degradation. |

| Detector | Flame Ionization (FID) | A robust, universal detector for organic compounds. |

| Electron Capture (ECD) | Highly sensitive for halogenated compounds, ideal for bromo-derivatives. tandfonline.com |

| Carrier Gas | Nitrogen or Helium ut.ac.ir | Inert gases used to carry the sample through the column. |

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly suited for polar, less volatile, or thermally labile compounds, and can often analyze aromatic amines without prior derivatization. Reversed-phase (RP) HPLC is the most common mode used for this class of compounds.

In RP-HPLC, a non-polar stationary phase, typically a C18 (octadecylsilane) or C8 column, is used with a polar mobile phase. lcms.cz The mobile phase usually consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.com To improve peak shape and control the ionization state of the basic aniline group, an acid such as phosphoric acid or formic acid is often added to the mobile phase. sielc.com For applications requiring subsequent mass spectrometry analysis, volatile acids like formic acid are preferred over non-volatile ones like phosphoric acid. sielc.com Detection is commonly performed using a UV detector, as the aromatic ring of aniline derivatives provides strong absorbance. sielc.com

Interactive Table 2: Typical High-Performance Liquid Chromatography (HPLC) Conditions for Bromo-Aromatic Amines

| Parameter | Setting | Rationale/Context |

|---|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) lcms.cz | Standard reversed-phase column providing good retention for moderately non-polar analytes. |

| Newcrom R1 sielc.com | A specialized reversed-phase column with low silanol (B1196071) activity, improving peak shape for basic compounds. | |

| Mobile Phase | Acetonitrile / Water with Phosphoric Acid sielc.com | A common mobile phase for UV detection, with acid to suppress silanol interactions and improve peak symmetry. |

| Methanol / 0.005% Formic Acid in Water chrom-china.com | A mobile phase suitable for LC-MS applications due to the volatility of formic acid. | |

| Flow Rate | 1.0 mL/min hplc.eu | A typical analytical flow rate providing a balance between analysis time and separation efficiency. |

| Detection | UV at 220 nm sielc.com | Wavelength at which many aromatic compounds exhibit strong absorbance. |

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS))

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the unambiguous identification and sensitive quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation of GC with the detection and identification power of MS. After separation on the GC column, eluting compounds enter the mass spectrometer, where they are ionized, typically by Electron Ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for confident structural identification. rsc.org

For quantitative analysis, GC-MS can be operated in either full-scan mode, which collects all fragment ions, or selected ion monitoring (SIM) mode. SIM mode focuses on specific characteristic ions of the target analyte, significantly increasing sensitivity and selectivity by reducing background noise. mdpi.com For even greater selectivity, tandem mass spectrometry (GC-MS/MS) can be used, which involves the fragmentation of a specific precursor ion and monitoring of the resulting product ions. d-nb.infotandfonline.com This technique is particularly useful for analyzing trace levels of compounds in complex matrices like environmental or biological samples. d-nb.infotandfonline.com

Interactive Table 3: Typical Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

| Parameter | Setting | Rationale/Context |

|---|---|---|

| Ionization Mode | Electron Ionization (EI) at 70 eV rsc.org | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |

| Mass Analyzer | Quadrupole | The most common mass analyzer, offering a good balance of cost, speed, and performance. |

| Time-of-Flight (ToF) | Provides high mass resolution and accuracy, useful for determining elemental composition. | |

| Acquisition Mode | Full Scan | Acquires a full mass spectrum, excellent for identifying unknown compounds. |

| Selected Ion Monitoring (SIM) | Monitors only specific ions, increasing sensitivity for target analytes. mdpi.com |

| Ion Source Temp. | 230°C - 300°C rsc.orgmdpi.com | Optimized to maintain analyte integrity while ensuring efficient ionization. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the preferred method for analytes that are not amenable to GC due to low volatility or thermal instability. It allows for the direct analysis of aqueous samples and often eliminates the need for derivatization. tandfonline.com Electrospray Ionization (ESI) is the most common interface, as it is a soft ionization technique that typically produces a protonated molecular ion [M+H]+, providing molecular weight information. mdpi.com

For the analysis of aniline derivatives, LC coupled with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and specificity. d-nb.info This approach is highly effective for trace analysis in complex matrices. The first mass spectrometer (Q1) selects the precursor ion (e.g., the [M+H]+ of this compound), which is then fragmented in a collision cell (q2). The second mass spectrometer (Q3) then monitors one or more specific product ions. This multiple reaction monitoring (MRM) process drastically reduces chemical noise and allows for quantification at very low levels. chrom-china.com

Interactive Table 4: Typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

| Parameter | Setting | Rationale/Context |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes basic compounds like anilines to form [M+H]+ ions. |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Volatile additives are required for stable ESI performance. |

| Mass Analyzer | Triple Quadrupole (QqQ) | The standard instrument for quantitative tandem MS (MRM) analysis. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) chrom-china.com | Highly selective and sensitive mode for quantification by monitoring specific precursor-to-product ion transitions. |

| Collision Gas | Argon | Inert gas used to induce fragmentation of the precursor ion in the collision cell. |

Strategies for Sample Preparation and Analytical Derivatization for Enhanced Detection

Effective sample preparation is critical to isolate this compound from the sample matrix, remove interferences, and concentrate the analyte to levels suitable for instrumental analysis. Derivatization is a chemical modification strategy often employed, particularly for GC analysis, to improve analytical performance.

Sample Preparation

The choice of extraction technique depends on the sample matrix (e.g., water, soil, air).

Liquid-Liquid Extraction (LLE): A conventional method for extracting aromatic amines from aqueous samples. The sample pH is typically adjusted to be alkaline to ensure the anilines are in their neutral, free base form, which facilitates their extraction into an immiscible organic solvent like toluene (B28343) or a methylene (B1212753) chloride/ethyl acetate (B1210297) mixture. nih.govnih.gov

Solid-Phase Extraction (SPE): A widely used technique for cleanup and concentration from liquid samples. The sample is passed through a cartridge containing a solid sorbent that retains the analyte. After washing away interferences, the analyte is eluted with a small volume of solvent. Sorbents like styrene-divinylbenzene (e.g., HR-P) or mixed-mode cation exchange (MCX) cartridges are effective for aromatic amines. chrom-china.comnih.govnih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): A modern miniaturized extraction method that is fast and requires minimal solvent. It involves the rapid injection of a mixture of an extraction solvent (e.g., chlorobenzene) and a disperser solvent (e.g., acetone) into the aqueous sample. sci-hub.se This creates a cloudy solution where the analyte is rapidly extracted into fine droplets of the extraction solvent, which are then collected by centrifugation. nih.govnih.gov

Analytical Derivatization

Derivatization converts the analyte into a more suitable form for analysis, primarily for GC. The primary goals are to increase volatility and thermal stability and to introduce specific chemical features that enhance detector response.

Acylation: This is the most common derivatization strategy for amines. It involves reacting the amino group with an acylating agent, such as a perfluorinated anhydride (B1165640), to form a stable amide. Reagents like Heptafluorobutyric anhydride (HFBA) , Trifluoroacetic anhydride (TFAA) , and Pentafluoropropionic anhydride (PFPA) are frequently used. oup.compublications.gc.cagcms.cz The resulting fluorinated derivatives are highly volatile and exhibit excellent response on an Electron Capture Detector (ECD), enabling very low detection limits. publisso.denih.gov

Halogenation: In some methods, aromatic amines are derivatized through halogenation of the aromatic ring. For instance, reaction with bromine water can substitute available ortho- and para-positions with bromine atoms, creating derivatives that are highly sensitive to ECD detection. tandfonline.com Another approach involves substituting the amino group itself with iodine. nih.gov

Interactive Table 5: Summary of Sample Preparation and Derivatization Strategies

| Matrix | Preparation Technique | Derivatization Reagent (for GC) | Purpose & Key Considerations |

|---|---|---|---|

| Water | Solid-Phase Extraction (SPE) nih.gov | Heptafluorobutyric anhydride (HFBA) publisso.de | SPE provides clean extracts and preconcentration. HFBA derivatization enhances GC performance and ECD sensitivity. |

| Water | Dispersive Liquid-Liquid Microextraction (DLLME) sci-hub.se | Pentafluorobenzaldehyde sci-hub.se | DLLME is a rapid, low-solvent technique. Derivatization can be performed simultaneously with extraction. |

| Soil | Pressurized Liquid Extraction (PLE) / Ultrasonic Extraction nih.govthermofisher.com | Trifluoroacetic anhydride (TFAA) oup.comresearchgate.net | PLE uses elevated temperature and pressure for efficient extraction. Derivatization is necessary to make the polar amines volatile for GC. |

| Air | Filter Collection (acid-impregnated) followed by solvent desorption publisso.de | Heptafluorobutyric anhydride (HFBA) publisso.de | Amines are trapped on an acidic filter, then desorbed and extracted into a solvent before derivatization and GC-MS analysis. |

Future Research Avenues and Challenges in 3 Bromo 4,5 Dimethylaniline Chemistry

Development of Highly Sustainable and Atom-Economical Synthetic Pathways

The synthesis of halogenated aromatic compounds traditionally relies on methods that often involve harsh conditions and generate significant waste. A primary challenge in the synthesis of 3-Bromo-4,5-dimethylaniline is the development of pathways that adhere to the principles of green chemistry. unibo.it Future research will likely focus on moving away from classical electrophilic aromatic substitution using molecular bromine, which has a maximum of 50% atom economy for the bromine atoms. researchgate.net

The pursuit of sustainability necessitates the exploration of alternative brominating agents and catalytic systems. One promising area is the use of N-bromosuccinimide (NBS) or other N-bromo reagents, which can offer better selectivity and milder reaction conditions. chemicalbook.com However, these reagents still produce stoichiometric byproducts. A more advanced approach involves catalytic systems that utilize bromide salts with an in-situ oxidant, such as hydrogen peroxide, to regenerate the active brominating species. This approach significantly improves atom economy and reduces waste. researchgate.net

The choice of solvent is another critical factor in developing sustainable syntheses. Shifting from chlorinated solvents to more environmentally benign options like water, ethanol, or even solvent-free conditions is a key goal. Microwave-assisted organic synthesis (MAOS) could also play a role in developing more efficient and sustainable protocols by reducing reaction times and energy consumption. nih.gov

| Brominating Agent | Advantages | Disadvantages | Atom Economy (Bromine) |

| Molecular Bromine (Br₂) | Inexpensive, readily available | Hazardous, corrosive, low atom economy, potential for polybromination | ≤ 50% |

| N-Bromosuccinimide (NBS) | Milder conditions, better selectivity | Stoichiometric byproduct (succinimide) | Low |

| HBr with Oxidant (e.g., H₂O₂) | High atom economy, in-situ generation of Br₂ | Requires a catalyst, may need careful control of conditions | High |

| KBr/Oxone® | Solid reagent, easier handling | Stoichiometric byproducts | Moderate |

A significant challenge will be to achieve high regioselectivity in the bromination of 3,4-dimethylaniline (B50824) to obtain the desired 3-bromo isomer, as the directing effects of the amino and methyl groups can lead to a mixture of products. Future research should focus on developing catalysts that can precisely control the position of bromination on the aniline (B41778) ring.

Exploration of Unprecedented Reactivity and Catalytic Systems

The reactivity of this compound is largely dictated by the interplay of its functional groups: the nucleophilic amino group, the electron-donating methyl groups, and the carbon-bromine bond, which is a key site for cross-coupling reactions. The steric hindrance provided by the two methyl groups adjacent to the bromine and amino groups could also influence its reactivity in unique ways. nih.gov

A major avenue for future research is the application of this compound in various palladium-, copper-, or nickel-catalyzed cross-coupling reactions. As a substituted bromoaniline, it is a prime candidate for Suzuki, Buchwald-Hartwig, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents at the 3-position, leading to novel and complex molecular architectures. A key challenge will be to overcome the potential steric hindrance from the adjacent methyl group, which might require the use of specialized bulky phosphine (B1218219) ligands to facilitate efficient catalysis.

Furthermore, the amino group can be used as a handle for further derivatization, such as diazotization followed by substitution, or acylation to form amides. The combination of the bromo and amino functionalities allows for sequential or one-pot multi-component reactions, which are highly desirable for building molecular complexity in an efficient manner. nih.govsemanticscholar.org

Future investigations could also explore the potential for C-H activation at the positions ortho to the amino group, which would open up new pathways for functionalization without relying on the pre-functionalized C-Br bond. The development of catalytic systems that can selectively activate these C-H bonds in the presence of the C-Br bond would be a significant advancement.

Deeper Elucidation of Structure-Reactivity Relationships through Advanced Computational Models

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to understand the electronic structure and predict the reactivity of molecules like this compound. tci-thaijo.org Future research in this area will be crucial for guiding synthetic efforts and explaining experimental observations.

Advanced computational models can provide detailed insights into the molecule's properties. dntb.gov.uamdpi.com For instance, mapping the electrostatic potential surface can reveal the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the molecule's ability to donate and accept electrons, which is fundamental to its reactivity in chemical reactions. conicet.gov.ar

These computational tools can also be used to model reaction pathways and transition states for various reactions involving this compound. This can help in understanding the mechanism of a reaction and in designing more efficient catalysts or reaction conditions. For example, DFT calculations could be used to screen different phosphine ligands for a Suzuki coupling reaction to identify the one that leads to the lowest activation energy barrier, thus predicting the most effective catalyst. nih.gov

A significant challenge is the accurate modeling of solvent effects and the behavior of the molecule in the condensed phase. Developing more sophisticated computational models that can account for these factors will be essential for a more complete understanding of the structure-reactivity relationship of this compound.

| Computational Descriptor | Significance |

| Electrostatic Potential (ESP) | Predicts sites for electrophilic and nucleophilic attack. |

| HOMO/LUMO Energies | Indicates electron-donating/accepting ability and chemical reactivity. |

| Mulliken Charges | Provides information about the charge distribution on individual atoms. |

| Natural Bond Orbital (NBO) Analysis | Describes hyperconjugative interactions and charge delocalization. conicet.gov.ar |

| Transition State Calculations | Elucidates reaction mechanisms and predicts activation energies. |

Emerging Applications in Interdisciplinary Chemical Research

The unique substitution pattern of this compound makes it an attractive building block for applications in various interdisciplinary fields of chemical research.

In medicinal chemistry, substituted anilines are a common motif in many drug molecules. sciencescholar.us The presence of the bromo substituent allows for its use as a scaffold that can be further elaborated through cross-coupling reactions to generate libraries of compounds for biological screening. The lipophilicity imparted by the methyl and bromo groups could also be advantageous for membrane permeability. Future research could involve the synthesis of derivatives of this compound and the evaluation of their biological activity against various therapeutic targets.

In materials science, aniline derivatives are precursors to conductive polymers like polyaniline. nih.gov The specific substitution pattern of this compound could lead to polymers with tailored electronic and physical properties. Furthermore, its derivatives could be investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components of liquid crystals. There is precedent for N,N-dimethylaniline derivatives being used in the development of push-pull systems for optoelectronic applications. researchgate.net

The exploration of this compound as a precursor to novel dyes and pigments is another potential area of research. The amino group is a powerful auxochrome, and further derivatization could lead to compounds with interesting photophysical properties.

Investigation of Solid-State Properties and Polymorphism

The study of the solid-state structure and properties of this compound is a largely unexplored area that holds significant scientific interest. Understanding how molecules pack in the solid state is crucial for controlling the physical properties of a material, such as its melting point, solubility, and stability.

X-ray crystallography would be the primary technique to determine the three-dimensional structure of the molecule in the solid state. This would reveal key information about bond lengths, bond angles, and intermolecular interactions. Based on the structures of similar molecules, it is likely that the crystal packing of this compound would be influenced by a combination of intermolecular forces. iucr.orgresearchgate.net

| Potential Intermolecular Interaction | Description |

| N-H···N Hydrogen Bonding | A strong interaction between the amino group of one molecule and the nitrogen of another. |

| Halogen Bonding (C-Br···N/O) | A non-covalent interaction where the bromine atom acts as an electrophilic region. |

| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. |

| C-H···π Interactions | Interactions between C-H bonds (from the methyl groups) and the aromatic ring. |

A significant challenge and area for future research is the investigation of polymorphism—the ability of a compound to exist in more than one crystalline form. Different polymorphs can have vastly different physical properties, which is of particular importance in the pharmaceutical industry. A systematic screening for different polymorphs of this compound, and their characterization using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA), would provide valuable information about its solid-state behavior.

Q & A

What synthetic strategies are effective for preparing 3-Bromo-4,5-dimethylaniline, and how can reaction conditions be optimized?

Basic

A common approach involves brominating 4,5-dimethylaniline using bromine or N-bromosuccinimide (NBS) under controlled conditions. Solvent choice (e.g., acetic acid or dichloromethane) and temperature (0–25°C) are critical to minimize side reactions like over-bromination . Catalysts such as sodium acetate can enhance regioselectivity. Purification typically employs recrystallization (ethanol/water) or silica gel chromatography .

Advanced

For regioselective bromination, steric and electronic effects of methyl groups must be considered. Computational tools (DFT calculations) can predict bromine’s preferential attack at the 3-position due to the electron-donating methyl groups at 4 and 5 directing electrophiles to the meta position. Kinetic control (low temperature) favors mono-bromination, while thermodynamic conditions may lead to di-substituted byproducts .

How do substituents influence the spectroscopic characterization of this compound?

Basic

Key techniques include:

- ¹H NMR : Methyl groups (δ 2.2–2.5 ppm) and aromatic protons (δ 6.5–7.0 ppm split by substituents) reveal substitution patterns.

- ¹³C NMR : Bromine’s deshielding effect shifts the attached carbon to δ 120–130 ppm.

- IR : N-H stretches (~3400 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) confirm functional groups .

Advanced

High-resolution mass spectrometry (HRMS) and collision cross-section (CCS) values aid in distinguishing isomers. For example, methyl group positioning alters CCS values, which can be validated against computational predictions .

What safety protocols are essential when handling this compound?

Basic

Wear PPE (gloves, goggles) and work in a fume hood. The compound is toxic via inhalation, skin contact, or ingestion. Store at 2–8°C in airtight containers to prevent degradation .

Advanced

Monitor for bromine release during reactions. Use gas chromatography-mass spectrometry (GC-MS) to detect volatile byproducts. Emergency protocols should include neutralization of bromine residues with sodium thiosulfate .

How can computational chemistry guide the design of derivatives from this compound?

Advanced

Density Functional Theory (DFT) predicts reactive sites for functionalization. For example, the bromine atom’s electron-withdrawing nature activates the ring for nucleophilic aromatic substitution at the para position. Molecular docking studies can assess potential bioactivity by simulating interactions with enzyme active sites .

What challenges arise in cross-coupling reactions involving this compound, and how are they resolved?

Advanced

In Suzuki-Miyaura coupling, steric hindrance from methyl groups can slow oxidative addition of palladium(0). Using bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) improves catalytic efficiency. Monitoring reaction progress via TLC or GC-MS ensures optimal yield .

How do steric effects impact derivatization reactions of this compound?

Advanced

Methyl groups at 4 and 5 positions create steric bulk, hindering reactions at adjacent sites. For example, nucleophilic substitution at the bromine site may require polar aprotic solvents (DMF) to stabilize transition states. Steric maps generated via molecular modeling guide reagent selection to avoid steric clashes .

What analytical methods resolve contradictions in reaction yield data for this compound synthesis?

Advanced

Contradictory yields often stem from impurities in starting materials or solvent effects. Use HPLC with UV detection to quantify purity. Kinetic studies (e.g., variable-temperature NMR) identify rate-limiting steps, while DOE (Design of Experiments) optimizes solvent/base combinations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.